molecular formula C11H15NO3S B3018965 [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol CAS No. 122030-80-2

[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol

Cat. No.: B3018965
CAS No.: 122030-80-2
M. Wt: 241.31
InChI Key: VDRGQWKLTZSRAY-JTQLQIEISA-N
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Description

[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol is a chiral compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with benzenesulfonyl chloride under basic conditions. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and reduction steps. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, benzyl derivatives, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but lack the benzenesulfonyl group.

    Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group attached to different core structures.

Uniqueness

[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol is unique due to its combination of a chiral pyrrolidine ring and a benzenesulfonyl group, which imparts specific chemical and biological properties. This combination allows for selective interactions with biological targets and versatile reactivity in synthetic applications.

Properties

IUPAC Name

[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRGQWKLTZSRAY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122030-80-2
Record name [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
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